Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate
Description
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate is a halogenated ester featuring a pyridine ring substituted with chlorine at the 6-position and a brominated acetoxy group at the 2-position. Its reactivity is influenced by the electron-withdrawing effects of the chlorine and bromine substituents, which enhance electrophilic substitution and nucleophilic displacement reactions.
Crystallographic data for structurally related compounds (e.g., ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate) reveal orthorhombic crystal systems with unit cell parameters such as a = 7.8136 Å, b = 19.3483 Å, and c = 10.1926 Å, and a density of 1.498 Mg m⁻³ . These structural features are critical for understanding molecular packing and intermolecular interactions.
Properties
CAS No. |
1007879-26-6 |
|---|---|
Molecular Formula |
C9H9BrClNO2 |
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)8(10)6-3-4-7(11)12-5-6/h3-5,8H,2H2,1H3 |
InChI Key |
UNFTXRWJRCGTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate typically involves the bromination of ethyl 2-(6-chloropyridin-3-yl)acetate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used for oxidation, often in acidic or basic media.
Major Products Formed
Scientific Research Applications
Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Structural Analogues
a) Methyl 2-Bromo-2-(6-Bromobenzofuran-3-yl)Acetate
- Structure : Replaces the 6-chloropyridinyl group with a 6-bromobenzofuran moiety.
- Synthesis : Prepared via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (81% yield) .
- Key Differences : The benzofuran ring introduces a fused oxygen heterocycle, altering electronic properties and steric bulk compared to the pyridine system. Bromine at the 6-position increases molecular weight and polarizability.
b) Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate
- Structure : Features a pyrimidine core with a thioether linkage and thietane ring instead of pyridine.
- Synthesis : Derived from ethyl 2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .
- Key Differences : Sulfur atoms in the thioether and thietane groups enhance nucleophilicity and redox activity. The absence of halogens reduces electrophilic reactivity.
c) Ethyl 2-(5-Bromo-3-Chloropyridin-2-yl)Acetate
- Structure : Substitutes chlorine at the 3-position and bromine at the 5-position on the pyridine ring.
- Commercial Availability : Listed with one supplier (CAS: 1335057-98-1) .
- Key Differences : Regiochemical variation in halogen placement alters electronic distribution; the 3-chloro group may sterically hinder reactions at the 2-position.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| Ethyl 2-bromo-2-(6-chloropyridin-3-yl)acetate | ~274.52 | Not reported | N/A | 6-Cl, 2-Br, pyridine |
| Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate | ~341.97 | Off-white solid | 81 | 6-Br, benzofuran |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | ~312.43 | Not reported | Not reported | Thioether, thietane, pyrimidine |
| Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate | ~289.97 | Not reported | N/A | 5-Br, 3-Cl, pyridine |
Notes:
- Halogenated pyridine derivatives generally exhibit higher melting points and lower solubility in nonpolar solvents compared to benzofuran or pyrimidine analogues.
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